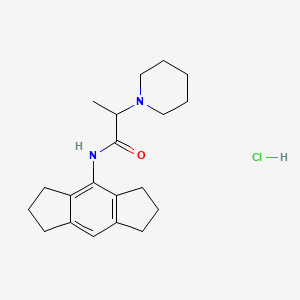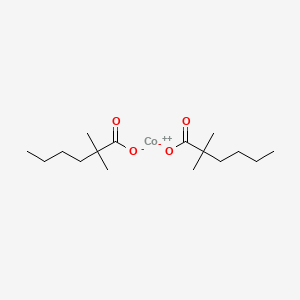
Cobalt bis(dimethylhexanoate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cobalt bis(dimethylhexanoate) is a coordination compound with the molecular formula C₁₆H₃₀CoO₄. It is a cobalt complex where cobalt is coordinated with two dimethylhexanoate ligands. This compound is known for its applications in various fields, including catalysis and material science.
準備方法
Synthetic Routes and Reaction Conditions
Cobalt bis(dimethylhexanoate) can be synthesized through the reaction of cobalt salts with dimethylhexanoic acid under controlled conditions. The reaction typically involves the use of cobalt(II) acetate or cobalt(II) chloride as the cobalt source. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the cobalt complex.
Industrial Production Methods
In industrial settings, the production of cobalt bis(dimethylhexanoate) follows similar principles but on a larger scale. The process involves the careful control of reaction parameters such as temperature, pH, and concentration to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Cobalt bis(dimethylhexanoate) undergoes various chemical reactions, including:
Oxidation: The cobalt center can be oxidized to higher oxidation states.
Reduction: The cobalt center can be reduced to lower oxidation states.
Substitution: Ligands coordinated to the cobalt center can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrazine are used.
Substitution: Ligand exchange reactions can be facilitated by using excess ligands or by changing the solvent.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of cobalt bis(dimethylhexanoate) can lead to the formation of cobalt(III) complexes, while reduction can yield cobalt(I) complexes.
科学的研究の応用
Cobalt bis(dimethylhexanoate) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, such as coatings and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism of action of cobalt bis(dimethylhexanoate) involves its ability to coordinate with various substrates and facilitate chemical transformations. The cobalt center can undergo redox reactions, enabling it to participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application, such as the activation of hydrogen in hydrogenation reactions or the interaction with biological molecules in medicinal applications.
類似化合物との比較
Similar Compounds
Cobalt bis(dicarbollide): Another cobalt complex with similar coordination properties.
Cobalt(II) acetate: A simpler cobalt complex used in similar applications.
Cobalt(III) acetylacetonate: A cobalt complex with different ligands but similar redox properties.
Uniqueness
Cobalt bis(dimethylhexanoate) is unique due to its specific ligand environment, which imparts distinct chemical and physical properties. Its ability to undergo various redox and substitution reactions makes it a versatile compound in both research and industrial applications.
特性
CAS番号 |
94086-50-7 |
|---|---|
分子式 |
C16H30CoO4 |
分子量 |
345.34 g/mol |
IUPAC名 |
cobalt(2+);2,2-dimethylhexanoate |
InChI |
InChI=1S/2C8H16O2.Co/c2*1-4-5-6-8(2,3)7(9)10;/h2*4-6H2,1-3H3,(H,9,10);/q;;+2/p-2 |
InChIキー |
OZFRTOCPAIDJOH-UHFFFAOYSA-L |
正規SMILES |
CCCCC(C)(C)C(=O)[O-].CCCCC(C)(C)C(=O)[O-].[Co+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


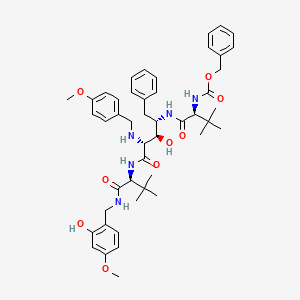
![2-[Bis(2-phosphonooxyethyl)amino]ethyl dihydrogen phosphate;2-(4,5-dihydroimidazol-1-yl)ethanamine](/img/structure/B12784501.png)
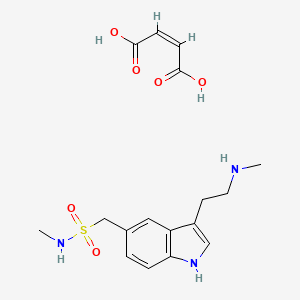

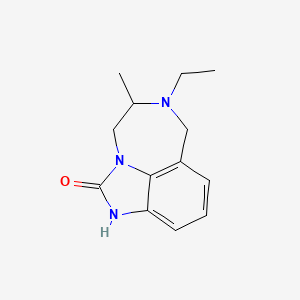

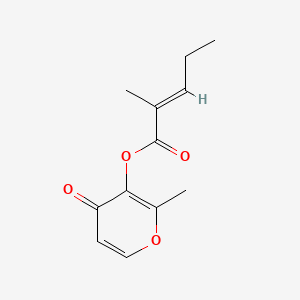


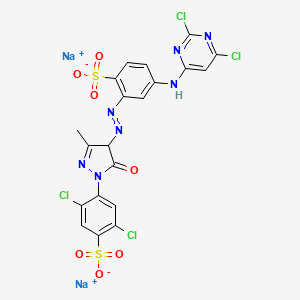
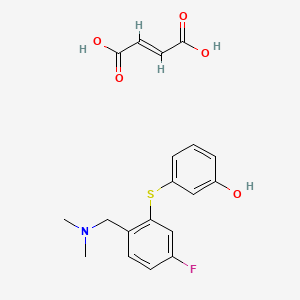
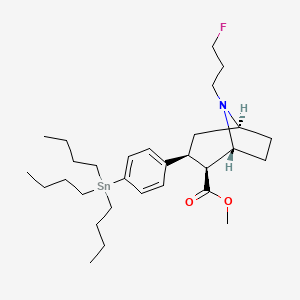
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl] N-nonan-3-ylcarbamate;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12784589.png)
